3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Name: 3-{[4-(Difluoromethoxy)-3-ethoxybenzoyl]amino}-6-(difluoromethyl)-4-methylthieno[2,3-B]pyridine-2-carboxamide
Empirical Formula: CHFNOS
Molecular Weight: 394.34 g/mol
CAS Number: 76541-44-1
This compound belongs to the class of difluoromethylated molecules, which have gained attention due to their unique properties. The CF2H group in this compound acts as a hydrogen-bond donor, influencing its behavior in various contexts . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Preparation Methods
Synthetic Routes::
Late-Stage Difluoromethylation: Recent advances in difluoromethylation processes have led to the invention of multiple difluoromethylation reagents. Metal-based methods can transfer CFH to C(sp) sites stoichiometrically or catalytically. Minisci-type radical chemistry works well for heteroaromatics.
X–H Insertion with Novel Difluorocarbene Reagents: Protocols achieve X–CF2H bond formation (where X = oxygen, nitrogen, or sulfur) using non-ozone-depleting difluorocarbene reagents .
Industrial Production:: Details on industrial-scale production methods are scarce, but research advancements have streamlined access to pharmaceutical-relevant molecules.
Chemical Reactions Analysis
Reactions::
Electrophilic, Nucleophilic, Radical, and Cross-Coupling Methods: Construct C(sp)–CFH bonds.
Site-Selective Installation on Biomolecules: Excitingly, CF2H can be precisely added to large biomolecules like proteins .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for drug discovery.
Biology: For studying biomolecular interactions.
Medicine: Potential therapeutic agents.
Industry: Process chemistry and materials science.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
H group’s unique properties set this compound apart. Researchers continue to explore its potential.
Properties
Molecular Formula |
C20H17F4N3O4S |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-[[4-(difluoromethoxy)-3-ethoxybenzoyl]amino]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H17F4N3O4S/c1-3-30-12-7-9(4-5-11(12)31-20(23)24)18(29)27-14-13-8(2)6-10(16(21)22)26-19(13)32-15(14)17(25)28/h4-7,16,20H,3H2,1-2H3,(H2,25,28)(H,27,29) |
InChI Key |
FDMICCRHKLRPKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C(F)F)C)C(=O)N)OC(F)F |
Origin of Product |
United States |
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